
15-deoxy-TIC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin, commonly known as 15-deoxy-TIC, is a synthetic derivative of prostacyclin. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. This compound has been designed to exhibit higher stability and selectivity for specific prostacyclin receptors in the central nervous system compared to its parent compound .
Preparation Methods
The synthesis of 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin involves several steps. The preparation begins with the synthesis of enantiopure 3-oxodicyclopentadiene through a lipase-mediated kinetic resolution. This intermediate undergoes a three-component coupling followed by a retro-Diels–Alder reaction to establish the stereochemistry of the prostaglandin skeleton with high enantioselectivity
Chemical Reactions Analysis
15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s cyclopentenone ring contains a reactive double bond that participates in Michael addition reactions with nucleophiles such as cysteine residues in proteins . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include modified proteins and other prostaglandin derivatives.
Scientific Research Applications
15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin has several scientific research applications. In chemistry, it is used as a stable biochemical probe to study the role of prostacyclin receptors in the brain . In biology and medicine, it has been shown to prevent apoptotic cell death in hippocampal neurons and protect against ischemic damage in animal models . The compound’s high affinity and selectivity for central nervous system prostacyclin receptors make it a valuable tool for neurodegeneration research and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin involves its interaction with prostacyclin receptors in the central nervous system. The compound binds to these receptors with high affinity, preventing apoptotic cell death and promoting neuronal survival . The molecular targets include specific prostacyclin receptors, and the pathways involved are related to the inhibition of apoptosis and the promotion of cell survival.
Comparison with Similar Compounds
15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin is compared with other prostacyclin analogs such as 15R-TIC. While 15R-TIC is a stable ligand for central nervous system-type prostacyclin receptors, 15-deoxy-TIC exhibits ten-fold higher affinity and selectivity for these receptors . This increased affinity and selectivity make this compound unique among prostacyclin analogs. Similar compounds include other prostacyclin derivatives and analogs designed to target specific prostacyclin receptors in various tissues .
Properties
Molecular Formula |
C24H32O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E)-4-(3-methylphenyl)but-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |
InChI |
InChI=1S/C24H32O3/c1-17-7-6-10-18(13-17)8-2-4-11-21-22-15-19(9-3-5-12-24(26)27)14-20(22)16-23(21)25/h4,6-7,10-11,13-14,20-23,25H,2-3,5,8-9,12,15-16H2,1H3,(H,26,27)/b11-4+/t20-,21+,22-,23+/m0/s1 |
InChI Key |
UZEWMXSWYKBMJG-ROHPBGETSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CC/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=C3)CCCCC(=O)O)O |
Canonical SMILES |
CC1=CC(=CC=C1)CCC=CC2C(CC3C2CC(=C3)CCCCC(=O)O)O |
Synonyms |
15-deoxy-16-m-tolyl-17,18,19,20-tetranorisocarbacyclin 15-deoxy-TIC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


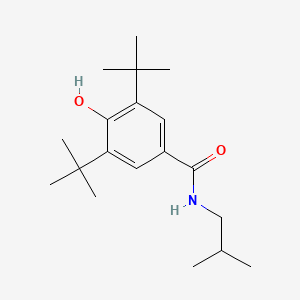
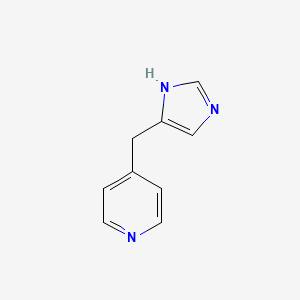

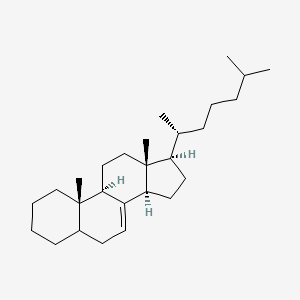
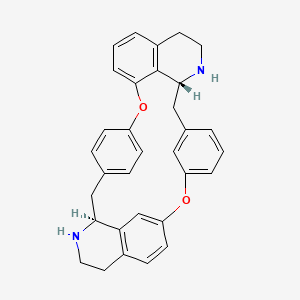
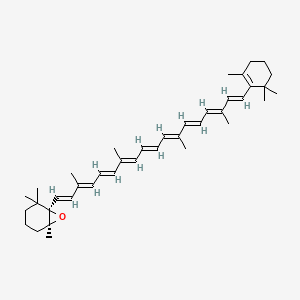
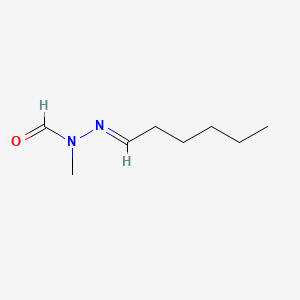
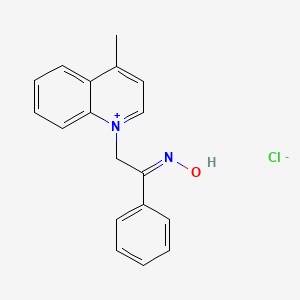
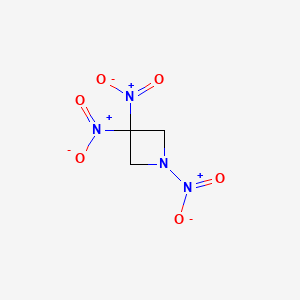
![4-amino-1-[(2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B1241386.png)
![2-[[(1S,2R)-2-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylpropyl]oxy]acetic acid](/img/structure/B1241387.png)
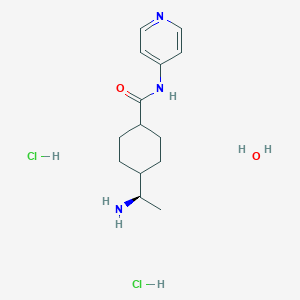

![1H-Imidazole, 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B1241396.png)
